2-Chloro-4-fluoro-5-nitrobenzaldehyde
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Mechanism of Action
Target of Action
It’s commonly used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluoro-5-nitrobenzaldehyde typically involves the nitration of 2-chloro-4-fluorotoluene. The process includes the following steps:
Chlorination: 2-Chloro-4-fluorotoluene is subjected to chlorination under the irradiation of a high-pressure ultraviolet lamp.
Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to be simple, with mild reaction conditions, high raw material conversion rates, and ease of obtaining raw materials .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles.
Condensation: Aldehydes or ketones with a base like piperidine.
Major Products:
Reduction: 2-Chloro-4-fluoro-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes.
Condensation: α,β-unsaturated aldehydes.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, altering its chemical properties and applications.
Uniqueness: 2-Chloro-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, fluoro, and nitro substituents on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIAPRHNXBCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543919 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-85-8 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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